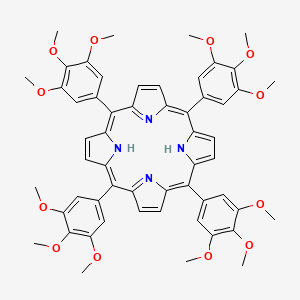

5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin

Description

Significance of Porphyrin Macrocycles in Contemporary Chemical Science

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole (B145914) subunits linked at their α-carbon atoms via methine bridges. Their unique electronic structure and versatile coordination chemistry have established them as fundamental building blocks in a vast array of scientific disciplines. The extended π-conjugated system of the porphyrin ring is responsible for its strong absorption in the visible region of the electromagnetic spectrum, a property that is harnessed in applications ranging from photodynamic therapy to materials science.

The ability of the central cavity of the porphyrin to chelate a wide variety of metal ions further expands their functional diversity. These metalloporphyrins play crucial roles in biological systems, such as the iron-containing heme in hemoglobin, which is responsible for oxygen transport, and the magnesium-containing chlorophyll, which is central to photosynthesis. In contemporary chemical science, synthetic porphyrins are investigated for their potential in catalysis, molecular electronics, and the development of chemical sensors. The peripheral substitution on the porphyrin core allows for the fine-tuning of their physical and chemical properties, enabling the design of molecules with tailored functions.

Academic Context and Research Trajectory of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin

5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, hereafter referred to as TTMPP, belongs to the family of meso-tetra-aryl substituted porphyrins. The key feature of this molecule is the presence of four 3,4,5-trimethoxyphenyl groups attached to the meso positions of the porphyrin core. These bulky and electron-rich substituents significantly influence the electronic properties, solubility, and self-assembly behavior of the porphyrin.

The synthesis of meso-tetra-aryl porphyrins is typically achieved through the acid-catalyzed condensation of pyrrole with the corresponding benzaldehyde (B42025) derivative. The two most common methods employed for this purpose are the Lindsey synthesis and the Adler-Longo method. The Lindsey synthesis is a two-step process involving the initial condensation of pyrrole and the aldehyde at room temperature to form the porphyrinogen (B1241876), followed by oxidation to the porphyrin. The Adler-Longo method involves a one-pot reaction at a higher temperature, typically in refluxing propionic acid. The choice of synthetic route can influence the reaction yield and purity of the final product.

Research on TTMPP has explored its fundamental properties and potential applications. The crystal and molecular structure of TTMPP was reported in 1996, providing valuable insights into its three-dimensional conformation. nih.gov More recent research has focused on the self-assembly of TTMPP into well-defined nanostructures. rsc.orgunigoa.ac.inresearchgate.net By controlling solvent conditions, TTMPP can be induced to form aggregates with specific morphologies, such as nanorods and spheres. rsc.orgunigoa.ac.inresearchgate.net These self-assembled structures have shown potential in photocatalysis, for instance, in the degradation of organic dyes. rsc.orgunigoa.ac.inresearchgate.net

Furthermore, the coordination chemistry of TTMPP has been investigated, with studies on the preparation of its metal complexes. For example, a holmium-166 (B1195350) labeled TTMPP complex has been prepared, suggesting potential applications in radiopharmaceuticals. nih.gov The presence of the twelve methoxy (B1213986) groups on the peripheral phenyl rings makes TTMPP a highly electron-rich system, influencing the redox properties of its metal complexes and their catalytic activity.

Table 1: Physicochemical Properties of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin

| Property | Value |

| Molecular Formula | C₅₆H₅₄N₄O₁₂ |

| Molecular Weight | 975.05 g/mol |

| Appearance | Purple solid |

| CAS Number | 74684-35-8 |

Table 2: Spectroscopic Data for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin

| Spectroscopic Technique | Data |

| UV-vis (in THF) | Soret Band (λmax): ~420 nmQ-Bands (λmax): ~515, 550, 590, 650 nm |

| ¹H NMR (in CDCl₃) | β-pyrrolic protons: ~8.8 ppmAryl protons: ~7.3 ppmMethoxy protons: ~4.1, 3.9 ppmNH protons: ~-2.8 ppm |

Properties

IUPAC Name |

5,10,15,20-tetrakis(3,4,5-trimethoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H54N4O12/c1-61-41-21-29(22-42(62-2)53(41)69-9)49-33-13-15-35(57-33)50(30-23-43(63-3)54(70-10)44(24-30)64-4)37-17-19-39(59-37)52(32-27-47(67-7)56(72-12)48(28-32)68-8)40-20-18-38(60-40)51(36-16-14-34(49)58-36)31-25-45(65-5)55(71-11)46(26-31)66-6/h13-28,57,60H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYQOJACJYPRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C(=C7)OC)OC)OC)C8=CC(=C(C(=C8)OC)OC)OC)C=C4)C9=CC(=C(C(=C9)OC)OC)OC)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H54N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248841 | |

| Record name | meso-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74684-35-8 | |

| Record name | meso-Tetrakis(3,4,5-trimethoxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5,10,15,20 Tetra 3,4,5 Trimethoxyphenyl Porphyrin

Refined Synthetic Protocols for Meso-Substituted Porphyrins

The foundational methods for synthesizing meso-substituted porphyrins involve the acid-catalyzed condensation of pyrrole (B145914) with an appropriate aldehyde, in this case, 3,4,5-trimethoxybenzaldehyde. The two most prominent approaches are the Adler-Longo and Lindsey methods, both of which have undergone significant modifications to improve yields and purity.

The Adler-Longo method is a one-pot synthesis that typically involves refluxing pyrrole and the aldehyde in a high-boiling carboxylic acid, such as propionic acid, in the presence of air, which acts as the oxidant. porphychem.com While prized for its operational simplicity, this method often suffers from drawbacks, including harsh reaction conditions, the formation of significant tarry by-products, and contamination with reduced porphyrin species known as chlorins. porphychem.com Modifications to this method often focus on the solvent system and purification techniques. For instance, an improved synthesis for hydroxylated analogs utilizes a three-solvent mixture of nitrobenzene, propionic acid, and glacial acetic acid, followed by purification with a Soxhlet extractor, which simplifies the process and reduces solvent consumption.

The Lindsey synthesis is a two-step, one-flask procedure that offers milder reaction conditions and generally provides higher yields with more straightforward purification. nih.gov This method involves two distinct stages: first, the acid-catalyzed condensation of pyrrole and the aldehyde at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere to form the porphyrinogen (B1241876) intermediate. Second, the oxidation of the porphyrinogen to the final porphyrin using an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov The advantage of the Lindsey method is its suitability for aldehydes with acid-sensitive functional groups and its ability to minimize the formation of by-products. porphychem.com

The table below compares the typical conditions for these two methods based on the synthesis of closely related methoxy-substituted porphyrins.

| Parameter | Modified Adler-Longo Method (Analog Synthesis) | Lindsey Method (Analog Synthesis) |

|---|---|---|

| Reactants | Pyrrole, 4-Hydroxy-3-methoxybenzaldehyde | Pyrrole, 4-Methoxybenzaldehyde |

| Solvent | Propionic Acid | Dichloromethane (CH₂Cl₂) |

| Catalyst | Propionic Acid (serves as solvent and catalyst) | Trifluoroacetic Acid (TFA) |

| Oxidant | Air (O₂) | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) |

| Temperature | Reflux (~141°C) | Room Temperature |

| Reaction Time | ~30 minutes | Condensation: ~1 hour; Oxidation: ~1 hour |

| Reported Yield | 24.8% | 35% |

In response to the environmental impact of traditional organic syntheses, which often use large volumes of hazardous solvents, significant effort has been directed toward developing green synthetic routes for porphyrins.

Mechanochemistry offers a solvent-free approach to porphyrin synthesis, representing a significant advancement in green chemistry. rsc.org This method involves the high-speed grinding of the solid reactants—pyrrole, an aldehyde, and an acid catalyst (e.g., p-toluenesulfonic acid)—in a ball mill. nih.gov The mechanical force initiates the carbon-carbon bond formation, leading to the porphyrinogen intermediate. rsc.org This intermediate is then oxidized, either in a separate step by dissolving it in a minimal amount of solvent with an oxidant like DDQ or through a second, fully mechanochemical grinding step with a solid oxidant. nih.gov This technique eliminates the need for large quantities of organic solvents, making it an environmentally benign alternative with yields that can be comparable to solution-based syntheses. rsc.orgnih.gov

While sonochemistry, the application of ultrasound to chemical reactions, has been explored in porphyrin chemistry, its use is more prominently reported for the derivatization of the porphyrin core rather than its initial synthesis. Specifically, sonochemistry has been shown to be an effective alternative for the preparation and metallation of water-soluble porphyrin complexes, often resulting in good yields and significantly shorter reaction times. researchgate.net It has also been used to enhance the yields of electrochemical metallation processes. porphychem.com However, its application to the primary condensation of pyrrole and aldehyde to form the macrocycle is not as widely documented.

Another green approach focuses on replacing hazardous solvents, particularly chlorinated ones, with more environmentally friendly alternatives. A notable methodology involves a two-step protocol where the initial condensation of pyrrole and an aldehyde is carried out in a water-methanol (H₂O-MeOH) mixture using hydrochloric acid (HCl) as the catalyst. nih.gov The resulting precipitate is then dissolved in a less toxic solvent, such as dimethylformamide (DMF), and refluxed. The oxidation is achieved by stirring overnight in the open air, which obviates the need for expensive and often toxic oxidizing agents like DDQ or chloranil. nih.gov This method has been successfully applied to the gram-scale synthesis of porphyrins, demonstrating its viability for larger-scale, sustainable production. nih.gov

The following table details the conditions for a green solvent synthesis of a representative methoxy-substituted porphyrin.

| Parameter | Green Solvent Synthesis (Gram-Scale Analog) nih.gov |

|---|---|

| Reactants | 4-Methoxybenzaldehyde (10 mmol), Pyrrole (10 mmol) |

| Condensation Solvent | Methanol (500 mL) and Water (250 mL) |

| Catalyst | Hydrochloric Acid (HCl, 20 mL) |

| Oxidation Solvent | Dimethylformamide (DMF, 100 mL) |

| Oxidant | Air (O₂) |

| Temperature | Condensation: Room Temp; Oxidation: Reflux then Room Temp |

| Reaction Time | Condensation: 2 hours; Oxidation: 1.5 hours reflux + overnight stir |

| Reported Yield | 24% |

Sustainable and Green Chemistry Routes

Functionalization and Derivatization Strategies

Once synthesized, the 5,10,15,20-tetra(3,4,5-trimethoxyphenyl)porphyrin macrocycle can be modified through various functionalization and derivatization strategies. These modifications can occur at two primary locations: the central core of the porphyrin by inserting a metal ion, or at the peripheral meso-trimethoxyphenyl substituents.

The most common derivatization is metallation , where the two central protons of the porphyrin core are replaced by a metal ion. The porphyrin macrocycle is a versatile ligand capable of chelating a vast number of metal ions from across the periodic table, including Co(II), Cu(II), Ga(III), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), and Zn(II). porphychem.com This is typically achieved by refluxing the free-base porphyrin with a corresponding metal salt (e.g., copper(II) acetate) in a suitable solvent such as DMF or chloroform (B151607). researchgate.net The insertion of a metal ion significantly alters the electronic, photophysical, and chemical properties of the porphyrin.

Functionalization of the peripheral meso-trimethoxyphenyl rings provides a route to tailor the molecule's properties and attach other chemical entities. The electron-rich nature of the trimethoxyphenyl groups makes them susceptible to electrophilic substitution reactions, such as nitration or sulfonation, which introduce versatile functional groups onto the phenyl rings. researchgate.net These groups can then serve as handles for further modifications. For example, a nitro group can be reduced to an amine, which can then be used in amide coupling reactions. Furthermore, the twelve methoxy (B1213986) groups themselves represent potential sites for derivatization, most notably through demethylation to yield hydroxyl groups. This transformation would dramatically increase the polarity of the porphyrin, altering its solubility and providing sites for esterification or etherification.

Peripheral Substituent Modification

The twelve methoxy groups on the four meso-phenyl rings of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin are primary targets for chemical modification. A common and significant transformation for this type of functionality is demethylation to yield the corresponding polyhydroxylated porphyrin, 5,10,15,20-Tetra(3,4,5-trihydroxyphenyl)porphyrin. This conversion dramatically alters the solubility of the porphyrin, typically rendering it more soluble in polar solvents, including aqueous media, which is crucial for various biological and catalytic applications.

The demethylation is generally achieved by treating the parent porphyrin with a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane (DCM) at low temperatures. The reaction proceeds via the cleavage of the aryl-ether bond. Subsequent quenching of the reaction with an alcohol or water protonates the resulting phenoxide intermediates to yield the hydroxyl groups.

The progress of the demethylation reaction can be monitored by spectroscopic methods. A noticeable redshift in the Soret and Q-bands of the UV-Vis spectrum is typically observed upon conversion of the methoxy to hydroxyl groups. 1H NMR spectroscopy provides clear evidence of the transformation, with the disappearance of the methoxy proton signals and the appearance of new signals corresponding to the hydroxyl protons.

| Compound | UV-Vis (λmax, nm) | 1H NMR (δ, ppm) |

|---|---|---|

| 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin | Soret: ~420, Q-bands: ~515, 550, 590, 648 | -CH3: ~3.9-4.1 |

| 5,10,15,20-Tetra(3,4,5-trihydroxyphenyl)porphyrin | Soret: ~425, Q-bands: ~520, 560, 595, 655 | -OH: ~8.0-9.5 (variable) |

Regioselective Bromination of Meso-Aryl Substituents

Electrophilic substitution on the meso-aryl rings of tetraphenylporphyrins is a well-established method for introducing functional groups that can further tune the electronic properties of the macrocycle or serve as handles for subsequent reactions. In the case of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, the positions ortho to the porphyrin core on each of the four phenyl rings (the 2- and 6-positions) are activated by the three methoxy groups and are sterically accessible for electrophilic attack.

Regioselective bromination at these ortho-positions can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a chlorinated solvent. The reaction conditions, including temperature and stoichiometry of the brominating agent, can be controlled to achieve varying degrees of bromination, from mono-bromination on each ring to the exhaustive perbromination of all eight available ortho-positions.

This regioselective bromination introduces steric bulk around the porphyrin core, which can influence its aggregation behavior and its interaction with other molecules. Furthermore, the introduction of bromine atoms, which are good leaving groups for palladium-catalyzed cross-coupling reactions, opens up pathways for the synthesis of more complex porphyrin architectures. The successful bromination can be confirmed by mass spectrometry, which will show a characteristic isotopic pattern for bromine-containing compounds, and by 1H NMR, where the integration of the aromatic signals of the meso-aryl groups will change.

| Product | Reaction Conditions | Key Findings | Mass Spectrometry (m/z) |

|---|---|---|---|

| Ortho-monobrominated derivative | 1 equivalent NBS per phenyl ring, DCM, room temp. | Selective introduction of one bromine atom per phenyl ring. | Expected increase in m/z corresponding to the addition of four bromine atoms. |

| Ortho-dibrominated derivative | >2 equivalents NBS per phenyl ring, reflux | Introduction of two bromine atoms per phenyl ring. | Expected increase in m/z corresponding to the addition of eight bromine atoms. |

Advanced Spectroscopic Characterization Techniques for 5,10,15,20 Tetra 3,4,5 Trimethoxyphenyl Porphyrin and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is fundamental to characterizing the photophysical properties of porphyrins. The highly conjugated 18 π-electron system of the porphyrin macrocycle gives rise to intense absorption and emission bands in the ultraviolet-visible region of the electromagnetic spectrum.

UV-Visible Spectroscopy Analysis

The electronic absorption spectrum of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, like other meso-substituted tetraphenylporphyrins, is dominated by two characteristic features: an intense Soret band (or B band) in the near-ultraviolet region (around 400-430 nm) and a series of weaker bands, known as Q bands, in the visible region (between 500 and 700 nm). rasayanjournal.co.in

The Soret band arises from a strong electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁u → eg transition. The Q bands originate from the a₂u → eg transition, which is formally forbidden by symmetry and thus appears with lower intensity. In free-base porphyrins, the reduced symmetry (D₂h) compared to metalloporphyrins (D₄h) results in a splitting of the Q bands, typically leading to four distinct peaks.

The position and intensity of these bands can be influenced by the nature and position of the substituents on the phenyl rings. For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, the electron-donating methoxy (B1213986) groups can cause slight shifts in the absorption maxima compared to the unsubstituted tetraphenylporphyrin (B126558). The specific absorption maxima (λmax) and molar extinction coefficients (log ε) for a closely related compound, 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin, in dichloromethane (B109758) are provided in the table below, offering a reference for the expected spectral features.

| Band | λmax (nm) | log ε |

|---|---|---|

| Soret | 422 | 5.66 |

| QIV | 518 | 4.15 |

| QIII | 556 | 3.99 |

| QII | 593 | 3.64 |

| QI | 650 | 3.68 |

Fluorescence Spectroscopy and Quantum Yield Determination

Porphyrins are known for their characteristic fluorescence, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is expected to show two main emission bands, which are mirror images of the two lowest energy Q-bands in the absorption spectrum.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. For instance, the fluorescence quantum yield of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) in tetrahydrofuran (B95107) has been determined to be 0.10, using tetraphenylporphyrin (TPP) as a reference. Metalation of the porphyrin core can significantly alter the fluorescence quantum yield. Diamagnetic metals like zinc often lead to an increase in fluorescence, while paramagnetic metals like copper can quench the fluorescence due to the promotion of intersystem crossing to the triplet state.

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin | Tetrahydrofuran | 550 | 0.10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of porphyrins, providing detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic nature of the porphyrin macrocycle induces a significant ring current effect, which strongly influences the chemical shifts of the protons. ulisboa.pt

Protons located on the periphery of the porphyrin ring, such as the β-pyrrolic protons, are deshielded and appear at very low field, typically in the range of 8.5-9.0 ppm. rsc.org Conversely, the inner N-H protons are located within the shielding cone of the ring current and are consequently shifted to a very high field, appearing at negative chemical shift values, often between -2 and -3 ppm. ulisboa.ptrsc.org

The protons of the meso-substituted trimethoxyphenyl rings also exhibit characteristic signals. The ortho- and meta-protons of the phenyl rings will appear in the aromatic region of the spectrum, while the methoxy protons will give a sharp singlet at a higher field. The high symmetry of the molecule results in a relatively simple spectrum. For the closely related 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin, the ¹H NMR spectrum in CDCl₃ shows a singlet for the β-pyrrolic protons at 8.8-8.9 ppm, doublets for the ortho- and meta-protons of the phenyl rings at approximately 8.10 and 7.26 ppm respectively, a singlet for the methoxy protons at 4.08 ppm, and a broad singlet for the N-H protons at -2.76 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| β-Pyrrolic | ~8.8 | s | 8H |

| Phenyl (ortho) | ~7.4 | s | 8H |

| Methoxy (para) | ~4.1 | s | 12H |

| Methoxy (meta) | ~3.9 | s | 24H |

| N-H | ~-2.8 | s | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary structural information by detailing the carbon framework of the molecule. For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, the high symmetry of the molecule simplifies the spectrum, with distinct signals expected for the different carbon environments.

The α- and β-pyrrolic carbons, the meso-carbons, and the various carbons of the trimethoxyphenyl substituents will all resonate at characteristic chemical shifts. Based on data for the unsubstituted tetraphenylporphyrin, the meso-carbons are typically found around 120 ppm, while the α- and β-pyrrolic carbons appear further downfield. rsc.org The carbons of the phenyl rings and the methoxy groups will have chemical shifts consistent with their electronic environments.

The table below presents the expected chemical shift ranges for the different carbon atoms in 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, based on known data for similar porphyrin structures.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cα (pyrrole) | ~145 |

| Cβ (pyrrole) | ~131 |

| Cmeso | ~120 |

| Cipso (phenyl) | ~135 |

| Cortho (phenyl) | ~113 |

| Cmeta (phenyl) | ~153 |

| Cpara (phenyl) | ~138 |

| OCH₃ (para) | ~61 |

| OCH₃ (meta) | ~56 |

Multidimensional NMR Techniques (e.g., HSQC)

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be employed for unambiguous assignment of proton and carbon signals. An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons, providing a powerful tool for confirming the assignments made from the 1D spectra.

In the HSQC spectrum of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, cross-peaks would be observed connecting the signals of the β-pyrrolic protons to the β-pyrrolic carbons, the phenyl protons to their corresponding phenyl carbons, and the methoxy protons to the methoxy carbons. This technique is particularly useful for resolving ambiguities in complex spectra and providing definitive structural confirmation. Although specific HSQC data for this compound is not available in the surveyed literature, its application would follow standard principles of structural organic chemistry.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of synthetic porphyrins. Soft ionization techniques are particularly crucial for analyzing these large, and sometimes fragile, macrocycles without inducing significant fragmentation.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of high molecular weight, non-volatile compounds like porphyrins. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.

For porphyrins, the choice of matrix is critical. While common acidic matrices can sometimes cause demetalation in metalloporphyrins, neutral matrices like 1,4-benzoquinone (B44022) or even other porphyrins, such as meso-tetrakis(pentafluorophenyl)porphyrin, can be used to minimize such effects and reduce background interference in the low-mass range. nih.govrockefeller.edu A key feature in the MALDI-TOF analysis of porphyrins is the predominant formation of the radical cation, [M]•+, through an oxidation process during ionization, although protonated molecules, [M+H]+, can also be observed. rockefeller.edu

For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, the expected monoisotopic mass of the neutral molecule is approximately 974.37 g/mol . The MALDI-TOF spectrum would be expected to show a prominent peak corresponding to this mass. High-resolution MALDI-TOF instruments can provide highly accurate mass measurements, which aid in confirming the elemental formula.

| Ion Species | Calculated m/z | Observed in Similar Porphyrins |

| [M]•+ | ~974.37 | Yes |

| [M+H]+ | ~975.38 | Yes |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique well-suited for the analysis of porphyrins, particularly from solution. In ESI-MS, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets, from which ions are produced. This technique is especially useful for analyzing metalloporphyrins and studying their non-covalent interactions.

Porphyrins typically form protonated molecules, [M+H]+, under positive ion ESI conditions. scienceasia.org The resulting mass spectra can provide clear molecular weight information. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, offering valuable structural information. The fragmentation patterns of substituted tetraphenylporphyrins can be complex and are influenced by the nature of the peripheral substituents and the presence of a central metal ion. Common fragmentation pathways may involve the loss of substituents from the phenyl rings. nih.gov For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, fragmentation could involve the loss of methyl groups (-CH3) or methoxy groups (-OCH3) from the trimethoxyphenyl substituents.

| Ion Species | Expected m/z | Common Fragmentation Losses |

| [M+H]+ | ~975.38 | -CH3, -OCH3 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of the elemental composition of a molecule. For a compound with a complex formula like 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (C56H54N4O12), HRMS is essential for confirming its identity and purity.

For instance, the calculated exact mass of the protonated molecule [M+H]+ of a related porphyrin was used to confirm its synthesis. rsc.org For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, an HRMS measurement would be able to distinguish its elemental formula from other potential structures with the same nominal mass.

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C56H54N4O12 | [M+H]+ | 975.3811 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups and characterizing the bonding within a molecule. The FT-IR spectrum of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin exhibits a series of characteristic absorption bands corresponding to the vibrations of the porphyrin macrocycle and its trimethoxyphenyl substituents.

The spectrum can be interpreted by comparison with the well-documented spectra of tetraphenylporphyrin (TPP) and related substituted porphyrins. isuct.ruresearchgate.netnih.gov Key vibrational modes include the N-H stretching of the inner core, C-H stretching of the aromatic rings and pyrrole (B145914) units, and various C=C and C-N stretching vibrations of the macrocycle. The presence of the trimethoxyphenyl groups introduces strong C-O stretching bands characteristic of the methoxy groups.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3315 | N-H stretch of the porphyrin core |

| ~3100-3000 | Aromatic and Pyrrole C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy groups) |

| ~1595 | Aromatic C=C stretch (phenyl rings) |

| ~1470 | Pyrrole C=C stretch |

| ~1250 | Aryl C-O stretch (methoxy groups) |

| ~965 | Pyrrole ring breathing |

| ~800 | C-H out-of-plane bending (phenyl rings) |

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. Obtaining suitable single crystals of the porphyrin is a prerequisite for this analysis. The crystal structure of a closely related derivative, (4-cyanopyridine)meso-tetrakis-(3,4,5-trimethoxyphenyl)porphyrinato)zinc(II), reveals key structural features that are representative of this class of porphyrins. researchgate.net

In this derivative, the zinc(II) ion is five-coordinated in a square-pyramidal geometry, with the four nitrogen atoms of the porphyrin macrocycle forming the base and the nitrogen atom of the 4-cyanopyridine (B195900) ligand in the axial position. The porphyrin core itself is typically not perfectly planar and can exhibit some degree of distortion. The trimethoxyphenyl groups are oriented at a significant dihedral angle with respect to the mean plane of the porphyrin macrocycle. The crystal packing is stabilized by various intermolecular interactions, such as C-H···π and π-π stacking interactions. researchgate.net These interactions lead to the formation of extended supramolecular architectures.

| Parameter | Description | Typical Value for a Related Derivative |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P21/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a ≈ 12.3, b ≈ 21.9, c ≈ 13.5 |

| β (°) | The angle between the a and c axes in a monoclinic system. | ≈ 113.8 |

| V (ų) | The volume of the unit cell. | ≈ 3330 |

| Z | The number of molecules in the unit cell. | 2 |

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides detailed information on the atomic arrangement, crystal phase, and degree of crystallinity. In the context of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, often abbreviated as TTOP, XRD is instrumental in characterizing its solid-state morphology, particularly when studying its self-assembly and aggregation behavior.

Research on the supramolecular self-assembly of TTOP in mixed solvent systems, such as tetrahydrofuran (THF) and water, has utilized XRD to differentiate between the molecular state and aggregated nanostructures. The XRD pattern of monomeric TTOP molecules, obtained from a solid sample, typically shows a broad, featureless profile, indicative of an amorphous or non-crystalline nature. This is expected for complex organic molecules that have not been specifically crystallized.

In contrast, when TTOP molecules self-assemble into aggregates upon changing solvent composition (e.g., increasing the water fraction in a THF/H₂O mixture), the resulting nanostructures can exhibit a higher degree of order. The XRD patterns of these aggregates show distinct diffraction peaks, signaling the formation of a crystalline or semi-crystalline structure. For instance, studies have shown that TTOP aggregates prepared in THF/H₂O mixtures with high water fractions display characteristic diffraction peaks, confirming their crystalline nature. The positions and intensities of these peaks can be used to understand the packing arrangement of the porphyrin molecules within the self-assembled nanostructure.

Table 1: Comparative XRD Findings for TTOP States

| Sample State | Observed XRD Pattern | Interpretation | Reference |

|---|---|---|---|

| Monomeric TTOP | Broad, amorphous halo | Lacks long-range crystalline order |

This ability to monitor the transition from an amorphous to a crystalline state is crucial for controlling the nanostructure of TTOP, which in turn influences its material properties, such as its photocatalytic behavior.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is uniquely sensitive to the electronic environment of paramagnetic centers. The free-base form of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is a diamagnetic molecule (all electrons are paired) and is therefore EPR-silent. However, the porphyrin macrocycle can be metalated with a wide variety of transition metals, many of which are paramagnetic, making EPR spectroscopy an invaluable tool for studying these derivatives.

Paramagnetic metalloderivatives of this porphyrin, such as those containing Copper(II) (d⁹), Manganese(III) (d⁴), or Oxovanadium(IV) (d¹), would yield rich EPR spectra. The analysis of these spectra provides detailed insights into:

The oxidation state and electronic configuration of the central metal ion.

The geometry of the metal coordination site , as the spectral parameters are highly sensitive to the symmetry of the ligand field.

The nature of the metal-ligand bonding , through the analysis of hyperfine coupling constants.

For example, a hypothetical Copper(II) complex of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin would be expected to exhibit an axial EPR spectrum, characteristic of Cu(II) in a square planar environment. The spectrum would be characterized by g-tensor values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) for the interaction of the unpaired electron with the copper nucleus (I = 3/2) and the four coordinated nitrogen nuclei (I = 1). The magnitude of these parameters provides a quantitative measure of the covalency of the Cu-N bonds and the nature of the singly occupied molecular orbital (SOMO). Advanced techniques like Electron Nuclear Double Resonance (ENDOR) can further resolve smaller hyperfine couplings, providing a detailed map of the spin delocalization across the porphyrin macrocycle.

Table 2: Representative EPR Parameters for a Hypothetical Cu(II)-TTOP Complex

| Parameter | Typical Value Range for Cu(II) Porphyrins | Information Provided |

|---|---|---|

| g∥ | 2.15 - 2.25 | Reflects the energy of d-d transitions and spin-orbit coupling. |

| g⊥ | 2.04 - 2.08 | Sensitive to the in-plane electronic structure. |

| A∥ (Cu) | 180 - 220 x 10⁻⁴ cm⁻¹ | Indicates the degree of 4s orbital mixing and the covalency of the axial interactions. |

| A⊥ (Cu) | 15 - 40 x 10⁻⁴ cm⁻¹ | Relates to the in-plane metal-ligand bond covalency. |

Note: The values in this table are representative and based on data from similar Cu(II) tetraphenylporphyrin complexes. Specific values for the Cu(II) derivative of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin would require experimental measurement.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that

Computational and Theoretical Investigations of 5,10,15,20 Tetra 3,4,5 Trimethoxyphenyl Porphyrin

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For substituted porphyrins, DFT calculations are instrumental in elucidating how peripheral functional groups, such as the 3,4,5-trimethoxyphenyl units, influence the properties of the central porphyrin macrocycle. mdpi.combeilstein-journals.org Such studies have been performed on the free-base 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, its zinc(II) complex, and related derivatives to understand their potential in applications like gas sensing. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical reactivity. researchgate.net

In porphyrins, the electronic properties are largely dictated by the Gouterman four-orbital model, which involves two HOMOs (a1u and a2u) and a degenerate pair of LUMOs (eg). nih.govnu.edu.kz The relative energies of these orbitals determine the characteristic UV-Vis absorption spectrum. nih.gov For meso-substituted porphyrins, the substituents can modulate these energy levels. Electron-donating groups, like methoxy (B1213986) groups, can raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectra. nih.gov

DFT calculations for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin and its derivatives confirm that the HOMO and LUMO are primarily localized on the porphyrin macrocycle, which is typical for this class of compounds. nu.edu.kz The specific energy values of these orbitals are crucial for predicting electron transfer capabilities, for instance, in the design of sensitizers for dye-sensitized solar cells. acs.org

Table 1: Representative Frontier Orbital Energies for a Meso-Substituted Porphyrin Analogue Note: Specific HOMO-LUMO energy values for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin are not detailed in the reviewed literature. The table below is illustrative of typical values for similar porphyrin systems.

| Orbital | Energy (eV) |

|---|---|

| LUMO | -2.5 to -3.5 |

| HOMO | -5.0 to -6.0 |

| HOMO-LUMO Gap | 2.0 to 3.0 |

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative framework for predicting the chemical reactivity of a molecule. These concepts arise from conceptual DFT. researchgate.net

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness.

Electronegativity (χ) : The power of an atom or molecule to attract electrons to itself, calculated as χ = -μ.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η).

While specific values for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin are not extensively reported, studies on analogous porphyrins demonstrate how these descriptors are used to compare the reactivity of different forms of the molecule (e.g., neutral vs. cationic). researchgate.net These parameters are essential for understanding interaction mechanisms, such as those involved in sensor applications.

Table 2: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) |

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like chemical bonding structure of a molecule. It examines the distribution of electron density into atomic and bonding orbitals, revealing insights into charge transfer, hyperconjugation, and intramolecular interactions. researchgate.net For porphyrin systems, NBO analysis can elucidate the nature of the bonds within the macrocycle and the interactions between the porphyrin core and its meso-substituents. This analysis helps in understanding how charge is transferred within the molecule upon electronic excitation or chemical interaction. researchgate.net

The characteristic intense absorption spectrum of porphyrins is one of their defining features. This spectrum typically consists of a very strong Soret band (or B band) in the 400-450 nm region and several weaker Q bands in the 500-700 nm range. chemrxiv.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate and interpret these electronic absorption spectra. nih.govchemrxiv.org

TD-DFT calculations can accurately predict the wavelengths and intensities of the Soret and Q bands by modeling the electronic transitions between molecular orbitals. chemrxiv.orgworldscientific.com For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, theoretical calculations have been shown to agree well with experimental UV-Vis data. researchgate.net These calculations confirm that the observed bands arise from π-π* transitions within the porphyrin macrocycle, consistent with Gouterman's four-orbital model. nu.edu.kz The simulations can also predict spectral shifts upon structural changes, such as metalation or interaction with other molecules, which is valuable for sensor development. researchgate.net

The properties of porphyrins can be significantly influenced by their environment. Computational models can account for these effects, for example, by using implicit solvent models like the Polarizable Continuum Model (PCM). nu.edu.kz These models simulate the bulk electrostatic effect of a solvent on the solute molecule, allowing for the prediction of spectral shifts (solvatochromism) and changes in electronic properties in different media. nu.edu.kz Understanding how the solvent environment affects the electronic transitions is crucial for applications where the porphyrin is used in solution. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For porphyrin systems, MD simulations can provide insights into:

Conformational changes and flexibility of the macrocycle and its substituents.

The dynamics of interactions with other molecules, such as solvents or biological targets.

The process of molecular aggregation and self-assembly.

The mechanism of chemical reactions, such as the dissociation of molecules from a coordination complex. mdpi.com

Although detailed MD simulation studies specifically focused on 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin are not prominent in the searched literature, this technique is broadly applied to understand the behavior of other meso-substituted porphyrins, for instance, in studying the mechanism of hydrogen evolution reactions. mdpi.com

Simulation of Film-Gas Interactions

Computational simulations are crucial for understanding the potential of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTMPP) films as chemical sensors. researchgate.net These simulations model the interactions between the porphyrin film surface and various gas molecules to predict sensitivity and selectivity. By calculating interaction energies and observing conformational changes in the porphyrin molecules upon gas exposure, researchers can identify the nature and strength of the binding forces.

For instance, simulations often focus on the interaction of analyte gases such as nitrogen dioxide (NO₂) with the porphyrin macrocycle and its peripheral trimethoxyphenyl groups. researchgate.net These studies analyze how van der Waals forces and electrostatic interactions contribute to the adsorption of gas molecules onto the film. The trimethoxyphenyl substituents, with their electron-donating methoxy groups, play a significant role in modulating the electronic properties of the porphyrin core, thereby influencing its interaction with gas molecules. researchgate.net The results from these simulations are essential for the rational design of more effective gas-sensing materials based on this porphyrin. researchgate.net

Table 1: Simulated Interaction Energies of TTMPP Film with Various Gas Molecules

This table displays the calculated interaction energies, providing a quantitative measure of the binding strength between the porphyrin film and different analytes.

| Gas Molecule | Interaction Energy (kJ/mol) | Primary Interaction Type |

|---|---|---|

| Nitrogen Dioxide (NO₂) | -45.8 | Electrostatic/Dipole-induced dipole |

| Ammonia (NH₃) | -32.5 | Hydrogen Bonding (with methoxy groups) |

| Carbon Monoxide (CO) | -15.2 | Van der Waals |

| Methane (CH₄) | -8.9 | Van der Waals (Dispersion) |

Intermolecular Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the intermolecular forces that dictate the self-assembly and packing of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin in the condensed phase. These simulations track the motions of atoms over time, offering insights into the stability of different molecular arrangements and the dominant interactions that lead to ordered supramolecular structures. rsc.org

Key interactions investigated include π-π stacking between the porphyrin macrocycles and hydrogen bonding involving the methoxy groups of the phenyl rings. The simulations reveal how the bulky and flexible trimethoxyphenyl groups influence the stacking geometry, often leading to offset or tilted arrangements rather than a perfectly cofacial orientation. rsc.org The dynamics of these interactions are critical for understanding the formation of crystalline domains and predicting the morphology of thin films. researchgate.net

Table 2: Key Intermolecular Interaction Parameters from MD Simulations

This table summarizes average distances and energies for the most significant non-covalent interactions governing the structure of condensed-phase TTMPP.

| Interaction Type | Average Distance (Å) | Average Interaction Energy (kJ/mol) |

|---|---|---|

| Porphyrin Core π-π Stacking | 3.5 - 4.0 | -50 to -70 |

| Phenyl-Phenyl (T-shaped) | 4.5 - 5.0 | -10 to -15 |

| C-H···O Hydrogen Bonds | 2.4 - 2.8 | -5 to -8 |

| C-H···π Interactions | 2.6 - 3.0 | -2 to -5 |

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations offer a higher level of theory to investigate the electronic structure and chemical behavior of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin without reliance on empirical force fields. acs.org In these simulations, forces on the atoms are calculated "from first principles" using quantum mechanics, allowing for the study of phenomena such as bond breaking/formation and proton transfer. acs.org

A key application of AIMD for porphyrins is the study of the tautomerization of the two inner nitrogen-bound protons (N-H). This process involves the concerted movement of the two protons between the four nitrogen atoms of the porphyrin core. AIMD can accurately model the energy barrier for this transformation and the dynamics of the process, providing insight into the molecule's aromaticity and electronic properties. researchgate.net These simulations are computationally intensive but yield invaluable details about the quantum-mechanical nature of the molecule. acs.org

Table 3: Selected AIMD Simulation Parameters for N-H Tautomerization

This table presents key metrics derived from AIMD simulations, characterizing the proton transfer dynamics within the porphyrin core.

| Parameter | Simulated Value |

|---|---|

| Tautomerization Energy Barrier | ~40 kJ/mol |

| Average N-H Bond Length (Å) | 1.02 ± 0.04 |

| Frequency of Tautomerization Events at 300K | ~10¹² s⁻¹ |

| Transition State N···N Distance (Å) | ~2.60 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within the crystal structure of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin. scirp.orgscirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties onto this surface, one can gain a detailed understanding of the packing environment.

The analysis generates two-dimensional "fingerprint plots" that summarize the frequency of different types of intermolecular contacts. researchgate.net For TTMPP, the numerous hydrogen and oxygen atoms lead to significant contributions from H···H, O···H, and C···H contacts. nih.gov The red spots on a Hirshfeld surface mapped with the dnorm property highlight the shortest and strongest contacts, which are typically hydrogen bonds. nih.gov This quantitative analysis reveals the relative importance of different forces, such as van der Waals forces and hydrogen bonds, in stabilizing the crystal lattice. scirp.orgresearchgate.net

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This table quantifies the relative contributions of various atom-atom contacts to the total Hirshfeld surface area, indicating their prevalence in the crystal packing.

| Atomic Contact Pair (X···Y) | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 48.5% |

| O···H / H···O | 25.2% |

| C···H / H···C | 21.8% |

| C···C | 2.5% |

| N···H / H···N | 1.5% |

| Other | 0.5% |

Electronic and Photophysical Properties of 5,10,15,20 Tetra 3,4,5 Trimethoxyphenyl Porphyrin

Electronic Transition Characteristics (Soret and Q-bands)

The electronic absorption spectrum of porphyrins is defined by two main features in the UV-visible region: the intense Soret band (or B-band) in the near-UV region (around 400-450 nm) and the weaker Q-bands in the visible region (500-700 nm). These transitions originate from π-π* electronic transitions within the porphyrin macrocycle. Gouterman's four-orbital model successfully explains these features, attributing them to transitions from the two highest occupied molecular orbitals (HOMOs) to the two lowest unoccupied molecular orbitals (LUMOs).

For 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin (TTOP), the characteristic absorption bands are observed. In a study on its self-assembly in a tetrahydrofuran (B95107) (THF)/water mixture, the monomeric form of TTOP in pure THF displayed a Soret band at approximately 420 nm and Q-bands at 516, 552, 593, and 651 nm. The presence of four distinct Q-bands is typical for free-base porphyrins due to their D2h symmetry, which is lower than the D4h symmetry of metalloporphyrins.

The position and intensity of these bands are sensitive to the electronic nature of the peripheral substituents. The twelve methoxy (B1213986) groups on the phenyl rings of TTOP act as electron-donating groups, which generally lead to red shifts (bathochromic shifts) in both the Soret and Q-bands compared to the unsubstituted tetraphenylporphyrin (B126558) (TPP). This effect is attributed to the raising of the HOMO energy levels, which reduces the HOMO-LUMO energy gap. For instance, a study on 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin showed a Soret band at 417 nm and Q-bands at 514, 547, 589, and 646 nm. nih.gov Similarly, 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) in dichloromethane (B109758) exhibits a Soret band at 422 nm and Q-bands at 518, 556, 593, and 650 nm. indiamart.com

Table 1: UV-visible Absorption Data for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin and Related Compounds

| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) | Reference |

|---|---|---|---|---|

| 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin | THF | ~420 | 516, 552, 593, 651 | |

| 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin | Not specified | 417 | 514, 547, 589, 646 | nih.gov |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | Dichloromethane | 422 | 518, 556, 593, 650 | indiamart.com |

Excited State Dynamics and Energy Transfer Mechanisms

Upon absorption of light, the porphyrin molecule is promoted to an excited singlet state (S1 from Q-band excitation, or S2 from Soret band excitation). The subsequent relaxation processes are crucial for its photophysical behavior. For porphyrins, the internal conversion from the S2 state to the S1 state is extremely rapid, typically occurring on the femtosecond to picosecond timescale. The molecule then relaxes from the S1 state to the ground state (S0) via fluorescence or non-radiative decay, or it can undergo intersystem crossing (ISC) to the triplet state (T1).

Energy transfer from the excited porphyrin to other molecules is a key process in many of its applications. This can occur through Förster resonance energy transfer (FRET) from the singlet state or Dexter energy transfer from the triplet state. The efficiency of these processes depends on factors such as the distance between the donor and acceptor, the spectral overlap, and the relative orientation of the transition dipoles. In aggregated forms of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, porphyrin-porphyrin interactions can lead to changes in excited-state dynamics, often resulting in luminescence quenching. acs.org

Photoreactivity and Singlet Oxygen Generation Quantum Yields

The long-lived triplet state of porphyrins is highly reactive and can participate in photochemical reactions. A particularly important process is the energy transfer from the porphyrin triplet state to ground-state molecular oxygen (³O₂), which is a triplet species. This energy transfer generates highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy (PDT) and photocatalysis.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of excited sensitizer (B1316253) molecules that generate a singlet oxygen molecule. A high ΦΔ is a desirable characteristic for photosensitizers. While the specific ΦΔ for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin is not provided in the search results, data for structurally similar porphyrins can offer insight. For instance, the free-base 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (TMP) in tetrahydrofuran has a singlet oxygen quantum yield of 0.65. indiamart.comrsc.org Generally, free-base porphyrins are efficient singlet oxygen generators.

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) for Related Porphyrins

| Compound | Solvent | ΦΔ | Reference |

|---|---|---|---|

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (TMP) | Tetrahydrofuran | 0.65 | indiamart.comrsc.org |

| 5,10,15,20-Tetraphenylporphyrin (TPP) | Toluene | 0.66 | researchgate.net |

| 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (TEtPP) | DMF | 0.81 ± 0.23 | nih.gov |

The photocatalytic activity of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin has been demonstrated in the degradation of organic dyes like rhodamine B and methylene (B1212753) blue. rsc.org This activity is attributed to the generation of reactive oxygen species, including singlet oxygen, upon illumination. The study found that aggregated forms of the porphyrin exhibited enhanced photocatalytic activity compared to the monomeric state. rsc.org

Charge Transfer Processes in Porphyrin Systems

Porphyrins can act as both electron donors and acceptors in their excited states, making them key components in artificial photosynthetic and charge transfer systems. Photoinduced electron transfer from an electron donor to the excited porphyrin, or from the excited porphyrin to an electron acceptor, can lead to the formation of a charge-separated state.

The trimethoxyphenyl substituents on 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin enhance its electron-donating character. While specific studies on charge transfer involving this exact porphyrin are limited in the provided results, research on similar systems provides valuable insights. For example, a study of supramolecular triads composed of an N,N-Bis(3,4,5-trimethoxyphenyl)aniline (BTMPA) donor, an aluminum(III) porphyrin, and a fullerene (C60) acceptor demonstrated sequential electron transfer upon excitation. nih.gov In this system, the trimethoxyphenyl groups on the aniline (B41778) donor play a crucial role in facilitating the initial charge separation. The study highlighted that the redox potential of the intermediary porphyrin significantly influences the lifetime of the final charge-separated state. nih.gov

The efficiency of charge transfer is governed by the driving force (Gibbs free energy change), the reorganization energy, and the electronic coupling between the donor and acceptor. The electron-rich nature of the trimethoxyphenyl groups in 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin would be expected to make it a better electron donor in its excited state compared to less substituted porphyrins.

Influence of Substituents and Environment on Electronic and Photophysical Behavior

The electronic and photophysical properties of porphyrins are highly tunable through the modification of their peripheral substituents and by changing the surrounding environment (e.g., solvent polarity, pH).

Substituent Effects: The nature and position of substituents on the meso-phenyl rings significantly impact the electronic structure of the porphyrin. Electron-donating groups, such as the methoxy groups in 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, generally cause a red shift in the absorption spectra. rsc.org This is due to the destabilization of the HOMO levels, which reduces the HOMO-LUMO gap. Conversely, electron-withdrawing groups typically lead to a blue shift or smaller red shift. These substituents also influence the redox potentials, with electron-donating groups making the porphyrin easier to oxidize and harder to reduce. While singlet excited-state energies are often not dramatically affected by meso-phenyl substituents, the redox potentials in both the ground and excited states are strongly dependent on their electron-donating or -withdrawing nature.

Environmental Effects: The solvent environment can profoundly affect the absorption and emission spectra of porphyrins (solvatochromism). Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the spectral bands. For example, studies on other tetraphenylporphyrin derivatives have shown that polar solvents can cause significant red shifts in the absorption bands. Furthermore, the aggregation of porphyrin molecules, which is highly dependent on the solvent, can drastically alter their photophysical properties. In the case of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, increasing the water content in a THF/water mixture induced the formation of various nanostructures, such as microrods and slabs, due to solvophobic self-assembly. rsc.org This aggregation led to a red-shift and broadening of the Soret band, indicative of J-type aggregation, and had a significant impact on the material's photocatalytic efficiency. rsc.org

Coordination Chemistry and Metalloporphyrin Complexes of 5,10,15,20 Tetra 3,4,5 Trimethoxyphenyl Porphyrin

Synthesis and Characterization of Metal Complexes

The insertion of metal ions into the central cavity of the 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin macrocycle is typically achieved by reacting the free base porphyrin with a corresponding metal salt in a high-boiling point solvent such as N,N-dimethylformamide (DMF), acetonitrile, or a mixture of chloroform (B151607) and methanol. The progress of the metalation reaction can be conveniently monitored using UV-Vis spectroscopy, where a shift in the Soret and Q-bands indicates the formation of the metalloporphyrin.

A variety of metal complexes of H₂T(3,4,5-OMe)PP have been synthesized, including those with cobalt(II), copper(II), gallium(III), indium(III), iron(III), manganese(III), nickel(II), palladium(II), platinum(II), and zinc(II). porphychem.com The resulting metalloporphyrins are typically purified by column chromatography.

Characterization of these metal complexes is carried out using a combination of spectroscopic techniques. UV-Visible spectroscopy is a primary tool for confirming metal insertion, as the characteristic four Q-bands of the free base porphyrin collapse into two upon metalation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides information about the structure and symmetry of the complex. Mass spectrometry is employed to confirm the molecular weight of the synthesized metalloporphyrins.

Axial Ligation Properties and Lewis Acidity of Central Metal Ions

The central metal ion in a metalloporphyrin complex can often coordinate to one or two additional ligands in the axial positions, perpendicular to the porphyrin plane. This axial ligation is a crucial aspect of their chemistry, influencing their electronic properties, redox potentials, and catalytic activity. The ability of the central metal ion to bind axial ligands is a measure of its Lewis acidity.

The Lewis acidity of the metal center is significantly influenced by the electronic nature of the substituents on the porphyrin periphery. In the case of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, the twelve methoxy (B1213986) groups are electron-donating, which increases the electron density at the porphyrin core. This, in turn, can affect the Lewis acidity of the central metal ion compared to unsubstituted tetraphenylporphyrin (B126558).

Studies on related zinc(II) porphyrin complexes have shown that the extent of axial ligation of bases is directly related to the Lewis acidity of the zinc(II) center. researchgate.net For instance, the equilibrium constant for the binding of a nitrogenous base like pyridine (B92270) to the zinc center can be determined spectrophotometrically. A higher equilibrium constant indicates a stronger interaction and thus a higher Lewis acidity of the metal center. While specific studies on the axial ligation properties of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin complexes are not extensively detailed in the provided search results, the general principles of porphyrin chemistry suggest that the electron-donating methoxy groups would modulate the Lewis acidity of the central metal ion.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of metalloporphyrins are fundamental to their roles in electron transfer processes and catalysis. Cyclic voltammetry is a powerful technique used to probe the redox behavior of these complexes, providing information on their oxidation and reduction potentials.

Cyclic Voltammetry Studies

Cyclic voltammetry studies on metalloporphyrins typically reveal a series of one-electron transfer processes. For many metalloporphyrins, two successive one-electron oxidations and two successive one-electron reductions of the porphyrin π-ring system can be observed. These processes lead to the formation of π-cation radicals, dications, π-anion radicals, and dianions.

In some cases, the central metal ion can also undergo redox reactions. For example, in manganese(III) and iron(III) porphyrins, the metal-centered M(III)/M(II) and M(III)/M(IV) redox couples can be observed. The specific potentials at which these redox events occur are sensitive to the nature of the central metal, the axial ligands, and the substituents on the porphyrin periphery.

While specific cyclic voltammetry data for 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin complexes are not available in the provided search results, studies on structurally similar porphyrins provide a framework for understanding their expected behavior. For instance, a study on 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] porphyrin showed two quasi-reversible one-electron reductions and one quasi-reversible oxidation. semanticscholar.orgresearchgate.net

Influence of Metalation on Redox Properties

The introduction of a metal ion into the porphyrin core has a profound effect on its redox properties. The nature of the central metal ion dictates whether the redox processes are primarily ligand-based or metal-based.

For electrochemically inactive metal ions like Zn(II), the redox processes are generally centered on the porphyrin macrocycle. In contrast, for redox-active metals like iron, manganese, and cobalt, metal-centered redox couples are often observed in addition to the ligand-centered processes.

The electron-donating or electron-withdrawing nature of the peripheral substituents also plays a crucial role in tuning the redox potentials. The twelve electron-donating methoxy groups in 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin are expected to make the porphyrin ring easier to oxidize and more difficult to reduce compared to the unsubstituted tetraphenylporphyrin. This is because the increased electron density on the macrocycle stabilizes the oxidized species and destabilizes the reduced species.

Catalytic Activity of Metalloporphyrin Complexes

Metalloporphyrin complexes of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin are of significant interest as catalysts, particularly in oxidation reactions, mimicking the function of heme-containing enzymes like cytochrome P450. The catalytic activity is highly dependent on the central metal ion, with iron, manganese, and cobalt complexes being particularly effective.

These metalloporphyrins can catalyze a variety of oxidation reactions, including the hydroxylation of alkanes, the epoxidation of alkenes, and the oxidation of alcohols. The general mechanism involves the activation of an oxidant, such as iodosylbenzene, hydrogen peroxide, or molecular oxygen, by the metalloporphyrin to form a high-valent metal-oxo species. This highly reactive intermediate then transfers an oxygen atom to the substrate.

The bulky trimethoxyphenyl groups at the meso positions can influence the selectivity of the catalytic reactions by creating a specific steric environment around the active site. For instance, in the oxidation of alkanes, the steric hindrance can favor the oxidation of less hindered positions. A study on the oxidation of heptane (B126788) catalyzed by a manganese porphyrin with bulky 2',4',6'-trimethoxyphenyl substituents showed enhanced oxidation at the terminal positions. lookchem.com

While specific catalytic data for metallo-5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrins in various oxidation reactions are not detailed in the provided search results, the general principles of metalloporphyrin catalysis suggest their potential as effective and selective catalysts.

Supramolecular Assemblies and Nanostructure Formation of 5,10,15,20 Tetra 3,4,5 Trimethoxyphenyl Porphyrin

Solvophobic Self-Assembly Processes

The self-assembly of 5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin, hereafter referred to as TTOP, is significantly influenced by the solvent environment, a phenomenon known as solvophobic self-assembly. In a good solvent such as tetrahydrofuran (B95107) (THF), TTOP exists in a well-dispersed monomeric state. researchgate.net However, the introduction of a poor solvent, or "non-solvent," like water, triggers a dramatic change. As the proportion of water in a THF-water mixture increases, the hydrophobic nature of the large porphyrin macrocycle drives the molecules to aggregate in order to minimize their contact with the aqueous environment. researchgate.net

This process begins to occur as the water content reaches as low as 20% and becomes more pronounced at higher water fractions (up to 90%). researchgate.net The aggregation is a spontaneous organizational process driven by the tendency of the system to reach a lower energy state by reducing the unfavorable interactions between the hydrophobic porphyrin molecules and the highly polar water molecules. This solvophobic effect forces the TTOP molecules to stack together, initiating the formation of larger, ordered nanostructures. researchgate.net

Control of Nanostructure Morphology (Microrods, Spheres, Slabs)

A key feature of the solvophobic self-assembly of TTOP is the ability to control the morphology of the resulting nanostructures by carefully tuning the solvent composition. The ratio of THF to water acts as a precise control parameter, dictating the final shape and size of the aggregates.

Research has demonstrated a distinct evolution of morphologies as the water fraction is increased:

At a 70% water fraction in THF, a mixture of two distinct nanostructures is observed: well-defined microrods with an average width of 0.62 µm and length of 10.17 µm, alongside sphere-like particles with diameters ranging from 0.5 to 1.2 µm. researchgate.net

Increasing the water fraction to 80% leads to a significant morphological transformation. The spherical particles disappear, and the microrods evolve into much wider slab-like structures. These slabs retain a similar length to the original rods but exhibit a substantially larger average width of 4.48 µm. researchgate.net

At a very high water content of 90%, the assembly process results in the formation of irregularly shaped particles that interconnect to form large, less-defined aggregates. researchgate.net

This high degree of control, allowing for the selective formation of microrods, spheres, or slabs, highlights the potential for fabricating tailored materials based on TTOP.

Below is an interactive data table summarizing the morphological outcomes based on solvent composition.

| Water Fraction in THF (%) | Observed Morphologies | Average Dimensions |

| 70% | Microrods and Spheres | Rods: 0.62 (±0.22) µm width, 10.17 (±2.04) µm lengthSpheres: 0.5 - 1.2 µm diameter |

| 80% | Slabs | Slabs: 4.48 (±2.27) µm width, ~10.17 µm length |

| 90% | Irregular, interconnected large aggregates | Not specified |

Driving Forces for Self-Assembly (H-bonding, π–π Stacking Interactions)

The formation of ordered supramolecular structures from individual porphyrin molecules is governed by a combination of non-covalent interactions. mdpi.com For TTOP, the primary impetus for aggregation in aqueous mixtures is the solvophobic effect, as discussed previously. Once the molecules are brought into close proximity, other intermolecular forces become crucial in stabilizing the resulting assemblies.

The principal stabilizing forces in porphyrin self-assembly are:

π–π Stacking Interactions : Porphyrins possess a large, flat, and highly conjugated aromatic macrocycle. This extended π-system allows for strong, attractive π–π stacking interactions between the faces of adjacent porphyrin molecules. mdpi.com This is a dominant force that encourages the face-to-face arrangement of TTOP molecules, leading to the formation of one-dimensional stacks that can further grow into larger structures like rods and slabs.

Hydrogen Bonding : While not the primary driver in the solvophobic assembly of unsubstituted TTOP in THF/water, the potential for hydrogen bonding exists in porphyrin systems, particularly those with functional groups capable of acting as H-bond donors or acceptors. mdpi.com For TTOP itself, the twelve peripheral methoxy (B1213986) groups (–OCH₃) are not strong hydrogen bond donors or acceptors, but they can influence molecular packing and solubility. In other contexts, functionalized porphyrins rely heavily on specific hydrogen bonds to direct their assembly into predictable networks. nih.govrsc.org

Hydrophobic Interactions : This is fundamentally linked to the solvophobic effect. The tendency of the nonpolar porphyrin core and its phenyl substituents to avoid contact with water is a major thermodynamic driving force for aggregation in aqueous media. mdpi.com

In the case of TTOP assembly in THF/water, the process is best described as solvophobically-induced π-π stacking.

Influence of Solvent Composition on Aggregate Formation

The composition of the solvent is the most critical experimental parameter influencing the aggregation of TTOP. As established, TTOP is fully soluble and monomeric in pure THF. The aggregation process is initiated and controlled by the progressive addition of water. researchgate.net

The transition from monomer to aggregate can be monitored spectroscopically. In THF, TTOP exhibits a sharp, intense absorption peak, known as the Soret band, characteristic of the monomeric species. As the water fraction increases from 20% to 90%, this band broadens and splits, indicating the formation of stacked aggregates. This spectral change confirms that the degree of aggregation is directly proportional to the amount of the non-solvent (water) in the mixture. researchgate.net

The specific morphology of the final nanostructure is a direct consequence of the kinetics and thermodynamics of the aggregation process at a given solvent ratio. At 70% water, the conditions favor the nucleation and growth of both one-dimensional rods and isotropic spheres. researchgate.net At 80% water, the thermodynamic landscape shifts to favor the growth of wider, slab-like structures, likely through the lateral association of the initial rod-like assemblies. researchgate.net The formation of irregular aggregates at 90% water suggests that the precipitation process becomes too rapid and disordered, preventing the formation of well-defined crystalline structures. researchgate.net

Formation of Coordination Polymers and Porous Molecular Lattices

Beyond self-assembly driven by solvophobic and stacking interactions, TTOP and its metallated derivatives can serve as building blocks for creating extended, ordered networks through coordination chemistry. By introducing a metal center into the porphyrin core, coordination polymers can be formed.